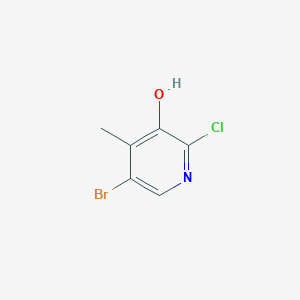

5-Bromo-2-chloro-4-methylpyridin-3-ol

CAS No.: 1211530-16-3

Cat. No.: VC8218653

Molecular Formula: C6H5BrClNO

Molecular Weight: 222.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211530-16-3 |

|---|---|

| Molecular Formula | C6H5BrClNO |

| Molecular Weight | 222.47 g/mol |

| IUPAC Name | 5-bromo-2-chloro-4-methylpyridin-3-ol |

| Standard InChI | InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3 |

| Standard InChI Key | JPWXLDARURVSHK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1Br)Cl)O |

| Canonical SMILES | CC1=C(C(=NC=C1Br)Cl)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 4-, and 5-positions with chlorine, methyl, and bromine groups, respectively, alongside a hydroxyl group at the 3-position . This arrangement creates distinct electronic effects: bromine and chlorine inductively withdraw electron density, while the hydroxyl group contributes hydrogen-bonding capacity. X-ray crystallography data remain unavailable, but computational models predict a planar pyridine core with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Parameters

Key properties derived from experimental and computational analyses include:

Notably, density, melting point, and boiling point data are absent from publicly available literature, highlighting gaps in characterization . The value suggests moderate lipid solubility, implying potential membrane permeability in biological systems .

Synthetic Pathways and Industrial Production

Reported Synthesis Methods

While no direct synthesis protocols for 5-bromo-2-chloro-4-methylpyridin-3-ol are documented in the reviewed literature, analogous halogenated pyridines are typically synthesized through:

-

Electrophilic Aromatic Substitution: Sequential halogenation of methylpyridinol precursors using and under controlled conditions .

-

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions employing boronic acids to introduce aryl groups post-halogenation .

The absence of explicit synthetic data for this compound suggests it may be produced via proprietary routes or as a minor byproduct in related syntheses.

Industrial Manufacturing Considerations

Scale-up challenges include:

-

Regioselectivity Control: Minimizing undesired ortho/para isomers during halogenation .

-

Waste Management: Handling halogenated byproducts and acidic catalysts (e.g., ) .

-

Purification Complexity: Separating structurally similar impurities due to the compound’s high halogen content .

A patented Friedel-Crafts acylation method for related benzophenones demonstrates the feasibility of aluminum trichloride-mediated reactions in dichloromethane, though adaptation to pyridine systems would require modified conditions .

Applications in Chemical Research

Materials Science Applications

Preliminary evidence from analogous compounds suggests utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume